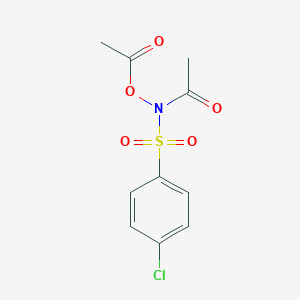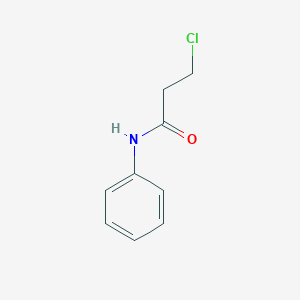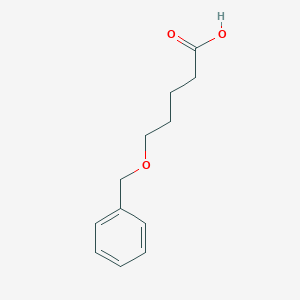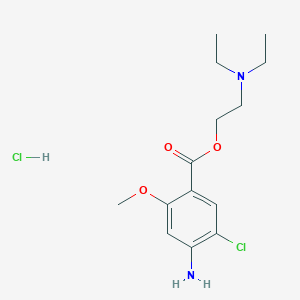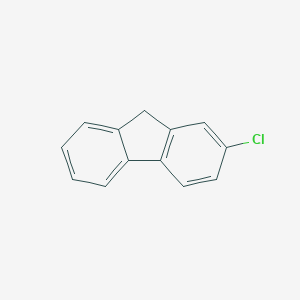
Capromorelin tartrate
Vue d'ensemble
Description
Capromorelin tartrate is a potent ghrelin receptor agonist and growth hormone secretagogue . It has been used in human clinical trials as a treatment for frailty in elderly adults . It also increases gastric motility and has been studied recently in patients with spinal cord injuries .
Synthesis Analysis
A practical synthesis of capromorelin involves a key step of crystallization-induced dynamic resolution of (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one .Molecular Structure Analysis
The molecular formula of this compound is C32H41N5O10 . The molecular weight is 655.7 g/mol . The IUPAC name is N - [(2 R)-1-[(3 aR)-3 a -benzyl-2-methyl-3-oxo-6,7-dihydro-4 H -pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .Chemical Reactions Analysis
This compound is a potent ghrelin receptor agonist/growth hormone secretagogue . In rat pituitary cells, Capromorlelin induces growth hormone (GH) secretion .Physical And Chemical Properties Analysis
The molecular formula of this compound is C32H41N5O10 . The molecular weight is 655.7 g/mol .Applications De Recherche Scientifique
Stimulation de l'appétit chez les chiens
Le capromorelin tartrate est un agoniste sélectif du récepteur de la ghréline qui se lie aux récepteurs et affecte la signalisation dans l'hypothalamus pour provoquer une stimulation de l'appétit . C'est le seul médicament approuvé par la FDA utilisé pour stimuler l'appétit chez les chiens .
2. Prise en charge de la perte de poids chez les chats atteints de maladie rénale chronique En 2020, la FDA américaine a approuvé le capromorelin pour la prise en charge de la perte de poids chez les chats atteints de maladie rénale chronique . Des formulations contenant du capromorelin ont été utilisées dans le traitement de la perte de poids dans ces cas .
3. Régulation et stimulation de l'hormone de croissance Le capromorelin est une classe de composés connus sous le nom d'agonistes du récepteur de la ghréline, développés comme un substitut externe de la ghréline pour la régulation et la stimulation de l'hormone de croissance en cas de fragilité, pour la prise de poids, la prise de masse musculaire, la prévention de la cachexie et le traitement des syndromes de fatigue chronique .
4. Traitement de la constipation après une lésion de la moelle épinière Le capromorelin a le potentiel de traiter la constipation après une lésion de la moelle épinière (SCI). Il s'est avéré sûr et bien toléré chez les participants atteints de SCI et valides lors d'un essai de sécurité de phase I à dose unique croissante .
5. Réduction de la taille de l'infarctus lors de la lésion d'ischémie-reperfusion Le capromorelin réduit la taille de l'infarctus dans un modèle de lapin de lésion d'ischémie-reperfusion induite par l'occlusion de l'artère coronaire gauche lorsqu'il est administré à une dose de 25 mg/kg .
6. Régulation de la composition corporelle et du métabolisme L'hormone de croissance et le facteur de croissance analogue à l'insuline-1 jouent un rôle important dans la régulation de la composition corporelle et du métabolisme. Le capromorelin, étant un agoniste du récepteur de la ghréline, peut stimuler la libération de ces hormones .
Mécanisme D'action
Target of Action
Capromorelin tartrate primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor (GHSR) . Ghrelin receptors are G-protein coupled receptors expressed in the hypothalamus . They play a crucial role in stimulating appetite and food intake in mammals .
Mode of Action
This compound acts as a ghrelin receptor agonist . It binds to ghrelin receptors and mimics the action of endogenous ghrelin . This binding affects signaling in the hypothalamus, leading to the stimulation of appetite . Additionally, it stimulates the secretion of growth hormone, similar to the action of ghrelin during puberty and young adulthood .
Biochemical Pathways
The activation of ghrelin receptors by this compound leads to the secretion of growth hormone . This, in turn, stimulates the production of insulin-like growth factor-1 (IGF-1) . IGF-1 plays a significant role in body composition and metabolism .
Pharmacokinetics
Following oral administration, the absorption of capromorelin is rapid, with the maximum concentration (Cmax) reached within approximately 0.83 hours (Tmax) . The elimination half-life of capromorelin is about 2.4 hours . These properties suggest that capromorelin has good bioavailability.
Result of Action
The primary result of this compound’s action is the stimulation of appetite and weight gain . It has been shown to increase lean body mass in clinical trials . This compound is used for the management of weight loss in cats and dogs , and it has potential applications in treating conditions like frailty, chronic fatigue syndromes, and prevention of cachexia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and efficacy may vary based on the patient’s gastrointestinal environment .
Orientations Futures
The safety and effectiveness of capromorelin have been reviewed, along with a discussion of the potential clinical applications for ghrelin receptor agonists in both human and veterinary medicine . It has potential to treat constipation following spinal cord injury . One of these compounds, capromorelin, has been FDA-approved for the stimulation of appetite in dogs .
Analyse Biochimique
Biochemical Properties
Capromorelin Tartrate is a potent ghrelin receptor agonist and growth hormone secretagogue . It stimulates growth hormone (GH) secretion in rat pituitary cells with an EC50 of 3 nM . It also increases gastric motility .
Cellular Effects
This compound functions to stimulate the secretion of growth hormone and as a ghrelin mimetic which causes the body to secrete human growth hormone . Studies have shown the drug to directly raise insulin growth factor 1 (IGF-1) and growth hormone levels .
Molecular Mechanism
This compound is a selective ghrelin receptor agonist . It binds to ghrelin receptors in the hypothalamus to stimulate appetite and in the pituitary to stimulate secretion of growth hormone (GH) . Increased GH stimulates the release of insulin-like growth factor 1 (IGF-1) from the liver, which in turn stimulates weight gain .
Dosage Effects in Animal Models
In animal models, this compound has been shown to stimulate appetite and weight gain
Propriétés
IUPAC Name |
N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRJCMGMFLOET-MYPSAZMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193273-69-7 | |
| Record name | Capromorelin tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAPROMORELIN TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






